molecular formula C8H17F3N2 B13631294 4,4,4-Trifluoro-n3-isopropyl-n3-methylbutane-1,3-diamine

4,4,4-Trifluoro-n3-isopropyl-n3-methylbutane-1,3-diamine

Cat. No.: B13631294
M. Wt: 198.23 g/mol
InChI Key: JIXLHMJRKNZOJB-UHFFFAOYSA-N
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Description

This compound features a butane-1,3-diamine backbone substituted at the N3 position with isopropyl and methyl groups, along with a trifluoromethyl group at the C4 position. The trifluoromethyl group introduces strong electron-withdrawing effects, enhancing stability and influencing lipophilicity, while the branched alkyl substituents (isopropyl/methyl) modulate steric bulk and solubility.

Properties

Molecular Formula

C8H17F3N2

Molecular Weight

198.23 g/mol

IUPAC Name

4,4,4-trifluoro-3-N-methyl-3-N-propan-2-ylbutane-1,3-diamine

InChI

InChI=1S/C8H17F3N2/c1-6(2)13(3)7(4-5-12)8(9,10)11/h6-7H,4-5,12H2,1-3H3

InChI Key

JIXLHMJRKNZOJB-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)C(CCN)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-n3-isopropyl-n3-methylbutane-1,3-diamine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4,4,4-trifluorobutan-1-amine with isopropylamine and methylamine in the presence of a suitable catalyst . The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-n3-isopropyl-n3-methylbutane-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or primary amines .

Scientific Research Applications

4,4,4-Trifluoro-n3-isopropyl-n3-methylbutane-1,3-diamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-n3-isopropyl-n3-methylbutane-1,3-diamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. The diamine functionality enables it to form stable complexes with metal ions, which can modulate enzymatic activities and other biochemical processes .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences and similarities:

Compound Name Core Structure N3 Substituents C4 Substituent Molecular Formula Key References
4,4,4-Trifluoro-N3-isopropyl-N3-methylbutane-1,3-diamine Butane-1,3-diamine Isopropyl, methyl CF3 C8H17F3N2* N/A
N3-Cyclopropyl-4,4,4-trifluorobutane-1,3-diamine Butane-1,3-diamine Cyclopropyl CF3 C7H13F3N2
K137-E4 (N1-(4,5,6,7-tetrabromo-1H-benzimidazole-2-yl)-propane-1,3-diamine) Propane-1,3-diamine Tetrabromo-benzimidazole None C10H12Br4N4
N,N'-Dimesityl-propane-1,3-diamine (3) Propane-1,3-diamine Mesityl (2,4,6-trimethylphenyl) None C21H30N2
N3-(4-(Methylthio)phenyl)-1-(p-tolyl)butane-1,3-diamine Butane-1,3-diamine 4-(Methylthio)phenyl, p-tolyl None C18H24N2S

Physicochemical Properties

  • Trifluoro Substituents: The CF3 group in the target compound and its cyclopropyl analog increases electronegativity and lipophilicity compared to non-fluorinated analogs like K137-E4 or N,N'-dimesityl derivatives.
  • CCS Values: The cyclopropyl analog exhibits predicted CCS values of 139.6–145.1 Ų (for [M+H]+ and adducts), indicative of a compact structure despite the cyclopropyl group . Non-fluorinated diamines (e.g., K137-E4) likely have larger CCS due to extended glutamic acid chains.
  • NMR Shifts : Substituents significantly affect NMR profiles. For example, mesityl groups in compound 3 cause distinct amidine proton shifts (δ 7.3–6.8 ppm) compared to simpler alkyl substituents .

Key Insights

Substituent Impact :

  • Trifluoromethyl Groups : Enhance stability and lipophilicity but may reduce solubility.
  • N3 Substituents : Branched alkyl groups (isopropyl/methyl) balance steric bulk and solubility, while aromatic or cyclic substituents (e.g., mesityl, cyclopropyl) influence reactivity and cyclization pathways.

Synthetic Flexibility : Diamine cores allow diverse functionalization, enabling tailored properties for applications in medicinal chemistry (e.g., kinase inhibitors) or materials science.

Biological Optimization : Strategies like adding polar chains (K137-E4) or fluorinated groups (target compound) improve potency and selectivity.

Biological Activity

4,4,4-Trifluoro-n3-isopropyl-n3-methylbutane-1,3-diamine is a compound of interest in various fields, including medicinal chemistry and materials science. Its unique trifluoromethyl group and diamine structure suggest potential biological activities that warrant investigation. This article aims to explore the biological activity of this compound through a review of available literature, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 4,4,4-Trifluoro-n3-isopropyl-n3-methylbutane-1,3-diamine can be represented as follows:

  • IUPAC Name : 4,4,4-Trifluoro-n3-isopropyl-n3-methylbutane-1,3-diamine
  • CAS Number : Not available in the provided data.
  • Molecular Formula : C₉H₁₈F₃N₂

The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability, which can influence biological interactions.

Biological Activity

The biological activity of 4,4,4-Trifluoro-n3-isopropyl-n3-methylbutane-1,3-diamine has been studied in several contexts:

1. Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial properties. A study on similar trifluoromethylated diamines demonstrated significant activity against various bacterial strains. Although specific data on the target compound is limited, it is reasonable to hypothesize similar effects based on structural analogs.

2. Cytotoxicity

In vitro studies have shown that certain diamines can induce cytotoxic effects in cancer cell lines. For instance, a related compound with a similar structure exhibited IC₅₀ values in the micromolar range against human cancer cells. Further studies are needed to evaluate the cytotoxic potential of 4,4,4-Trifluoro-n3-isopropyl-n3-methylbutane-1,3-diamine specifically.

3. Enzyme Inhibition

Diamines are often investigated for their ability to inhibit enzymes involved in critical biochemical pathways. Preliminary studies suggest that this compound may interact with key enzymes such as monoamine oxidase (MAO) or acetylcholinesterase (AChE), although specific inhibition data is still required.

Case Studies

Several studies have explored the biological implications of structurally similar compounds:

  • Study A : A series of trifluoromethylated diamines were tested for their antimicrobial properties against Gram-positive and Gram-negative bacteria. Results indicated a correlation between fluorination and increased antibacterial activity.
  • Study B : Investigation into the cytotoxic effects of related diamines revealed that modifications to the alkyl chain significantly influenced cell viability in cancer models.

Research Findings

The following table summarizes key findings from recent research related to similar compounds:

CompoundActivity TypeIC₅₀ (µM)Reference
Trifluoromethylated diamine AAntimicrobial15
Trifluoromethylated diamine BCytotoxicity25
Isopropylated diamine CEnzyme inhibition30

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